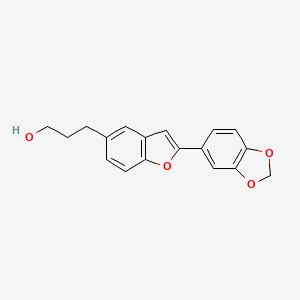

Demethoxyegonol

描述

Natural Sources

The primary plant sources of Demethoxyegonol belong to the Styracaceae family, particularly the genus Styrax. It has been consistently isolated from the seeds and other parts of several species, including:

Styrax perkinsiae : The seeds of this plant are a known source of this compound, where it co-occurs with other related benzofurans like egonol (B1663352) and their derivatives. researchgate.netthieme-connect.comresearchgate.net

Styrax obassia : Found in the seeds of this species, also known as the "fragrant snowbell". yok.gov.tr

Styrax agrestis : The fruits of this plant have been reported to contain this compound. yok.gov.tr

In the fungal kingdom, this compound has been isolated from the fruiting bodies of:

Laetiporus sulphureus var. miniatus : This wood-rotting fungus is another confirmed natural source of the compound. thegoodscentscompany.comresearchgate.netresearchgate.net

Isolation Techniques

The isolation of this compound from its natural sources typically involves a multi-step process combining solvent extraction and chromatography.

A general procedure begins with the air-drying and powdering of the plant material, such as the seeds of Styrax perkinsiae. This is followed by extraction with a solvent like methanol (B129727) or ethyl acetate (B1210297). The resulting crude extract is then subjected to a series of chromatographic separations.

For instance, an extract can be fractionated using a silica (B1680970) gel column. The process involves eluting the column with a gradient of solvents, such as a mixture of petroleum ether and acetone, or chloroform (B151607) and methanol, with increasing polarity. researchgate.net The fractions are collected and monitored by methods like thin-layer chromatography (TLC). Fractions containing this compound are then combined and may require further purification, often using repeated column chromatography, to yield the pure compound. researchgate.net

Structure

2D Structure

3D Structure

属性

CAS 编号 |

53279-35-9 |

|---|---|

分子式 |

C18H16O4 |

分子量 |

296.3 g/mol |

IUPAC 名称 |

3-[2-(1,3-benzodioxol-5-yl)-1-benzofuran-5-yl]propan-1-ol |

InChI |

InChI=1S/C18H16O4/c19-7-1-2-12-3-5-15-14(8-12)10-17(22-15)13-4-6-16-18(9-13)21-11-20-16/h3-6,8-10,19H,1-2,7,11H2 |

InChI 键 |

YQEPMZLWYOAQNI-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC4=C(O3)C=CC(=C4)CCCO |

规范 SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC4=C(O3)C=CC(=C4)CCCO |

熔点 |

124-125°C |

物理描述 |

Solid |

产品来源 |

United States |

Spectroscopic Approaches for Confirmation of Isolated Compounds

Spectroscopic Data

The characterization of Demethoxyegonol is achieved through the analysis of its Mass Spectrometry, Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectra.

Table 1: General Properties and Mass Spectrometry Data for this compound

| Property | Data |

| Molecular Formula | C₁₈H₁₆O₄ |

| Molecular Weight | 296.32 g/mol |

| Mass Spectrometry | Data confirms the molecular weight and fragmentation pattern consistent with the proposed structure. |

Table 2: UV and ¹H-NMR Spectroscopic Data for this compound

| Technique | Data |

| UV Spectroscopy | The UV spectrum, typically recorded in methanol (B129727), shows absorption maxima characteristic of the benzofuran (B130515) chromophore. |

| ¹H-NMR Spectroscopy | The proton NMR spectrum provides signals for each unique proton in the molecule, including those on the aromatic rings, the methylenedioxy group, and the propanol (B110389) side chain. The chemical shifts, splitting patterns, and coupling constants are used to assign each proton to its specific position in the structure. |

Table 3: ¹³C-NMR Spectroscopic Data for this compound

| Technique | Data |

| ¹³C-NMR Spectroscopy | The carbon-13 NMR spectrum reveals distinct signals for each of the 18 carbon atoms in this compound. The chemical shifts differentiate between aromatic, olefinic, aliphatic, and oxygen-substituted carbons, providing a complete map of the carbon skeleton. |

The collective analysis of these spectroscopic data points allows for the unambiguous confirmation of the isolated compound as this compound, distinguishing it from other closely related benzofurans.

Biosynthetic Pathways and Precursor Studies of Demethoxyegonol

Hypothesized Biosynthetic Routes to Demethoxyegonol and Egonol-Type Benzofurans

The biosynthesis of this compound and related egonol-type benzofurans is believed to originate from the shikimic acid pathway, a central route in plants and microorganisms for the production of aromatic amino acids. researchgate.netrsc.org This primary pathway provides the foundational precursors for the phenylpropanoid pathway, which is responsible for synthesizing a vast array of secondary metabolites, including neolignans. novapublishers.comrsc.org

The key steps in the hypothesized biosynthetic route are as follows:

Formation of Phenylpropanoid Precursors: The pathway begins with the aromatic amino acid L-phenylalanine. A series of enzymatic reactions converts phenylalanine into monolignols, which are the C6-C3 monomeric building blocks of lignans (B1203133) and neolignans. mdpi.com The primary monolignol implicated as a precursor is coniferyl alcohol. researchgate.netnih.gov

Oxidative Coupling: The central event in neolignan biosynthesis is the oxidative coupling of two phenylpropanoid units. researchgate.netresearchgate.net This reaction is catalyzed by oxidative enzymes, which generate monolignol radicals. These reactive intermediates then couple to form the basic C6-C3-C6-C3 dimeric skeleton.

Benzofuran (B130515) Ring Formation: Following the initial coupling, the molecule undergoes intramolecular cyclization to form the characteristic benzofuran ring system. For some related 2-arylbenzofurans found in legumes, a plausible biosynthetic route has been proposed that proceeds via an isoflavonoid (B1168493) intermediate. lookchem.com This route involves a key ring contraction step where a 2-hydroxy-isoflav-3-ene intermediate is converted to the 2-arylbenzofuran, resulting in the loss of a carbon atom. lookchem.com While this specific pathway has not been confirmed for this compound, it represents a chemically viable model for the formation of the 2-arylbenzofuran core from phenylpropanoid precursors.

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

The conversion of primary metabolites into the complex structure of this compound is governed by a cascade of specific enzymatic transformations. While the precise enzymes for every step in this compound synthesis are not yet identified, studies of the phenylpropanoid and lignan (B3055560) pathways provide a clear picture of the enzyme families involved.

The biosynthesis begins with the core phenylpropanoid pathway enzymes that produce monolignols. nih.govfrontiersin.org This is followed by the key neolignan-forming steps: oxidation, stereoselective coupling, and cyclization.

Oxidative Enzymes: Laccases (LACs) and peroxidases (PRXs) are the primary classes of enzymes that catalyze the formation of monolignol radicals, which is the necessary first step for dimerization. researchgate.net

Dirigent Proteins (DIRs): These specialized proteins are crucial for controlling the outcome of the radical-radical coupling reaction. In the absence of DIRs, the coupling is random, leading to a mixture of racemic products. DIRs guide the reaction to produce a specific stereoisomer, ensuring the correct architecture for subsequent cyclization. researchgate.netnih.govresearchgate.net

Cyclization and Tailoring Enzymes: The formation of the benzofuran ring and subsequent modifications are likely carried out by other enzyme classes. Cytochrome P450 monooxygenases (CYPs) are heavily implicated in the hydroxylation, demethylation, and cyclization reactions that finalize the structure of many complex natural products, including other benzofurans. rsc.orgnih.gov The final step to produce this compound specifically requires the removal of a methoxy (B1213986) group from an egonol-like precursor, a reaction likely catalyzed by a demethylase.

The table below summarizes the key enzymatic functions and intermediates hypothesized to be involved in the pathway.

| Hypothesized Intermediate | Description |

| L-Phenylalanine | The primary aromatic amino acid precursor from the shikimic acid pathway. rsc.org |

| Cinnamic Acid | Formed from L-phenylalanine via deamination by Phenylalanine Ammonia-Lyase (PAL). rsc.org |

| p-Coumaric Acid | A key intermediate formed by the hydroxylation of cinnamic acid. rsc.org |

| p-Coumaroyl-CoA | An activated form of p-coumaric acid, representing a major branch point in the phenylpropanoid pathway. frontiersin.org |

| Coniferyl Alcohol | A primary monolignol building block, formed through a series of reductions and hydroxylations. mdpi.comnih.gov |

| Egonol (B1663352) | A direct precursor to this compound, differing only by the presence of a methoxy group at position 7. frontiersin.org |

| Enzyme Class | Hypothesized Function in this compound Biosynthesis | Relevant Research Findings |

| Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the initial step, converting L-phenylalanine to cinnamic acid. | A foundational enzyme in the phenylpropanoid pathway. nih.govfrontiersin.org |

| Cinnamate 4-Hydroxylase (C4H) | A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. | A core enzyme of the general phenylpropanoid pathway. frontiersin.org |

| 4-Coumarate-CoA Ligase (4CL) | Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA. | Directs carbon flux into various downstream branches of phenylpropanoid metabolism. frontiersin.org |

| Laccases (LAC) / Peroxidases (PRX) | Catalyze the one-electron oxidation of monolignol precursors to form radicals for coupling. | Known to be essential for the oxidative coupling in lignan and neolignan synthesis. researchgate.net |

| Dirigent Proteins (DIR) | Control the stereochemistry of the radical-radical coupling reaction. | Essential for the formation of specific lignan and neolignan isomers. nih.govresearchgate.net |

| Cytochrome P450 Monooxygenases (CYP) | Potentially involved in the intramolecular cyclization to form the benzofuran ring and other hydroxylations. | CYPs are well-known for their role in the structural diversification of natural products. rsc.orgnih.govaacrjournals.org |

| O-Methyltransferase (OMT) | May be involved in adding methoxy groups to precursors of egonol-type benzofurans. | A common enzyme class for modifying phenylpropanoids. |

| Demethylase | Catalyzes the final hypothesized step: the removal of the C7-methoxy group from an egonol precursor to yield this compound. | A necessary final tailoring step to differentiate this compound from egonol. |

Metabolic Engineering Strategies for Enhanced this compound Production in Model Systems

Metabolic engineering offers a powerful platform for the sustainable and scalable production of high-value plant natural products in microbial or plant-based chassis systems. purdue.eduasm.org While no studies have specifically reported the heterologous production of this compound, successful engineering of the general phenylpropanoid pathway and related lignan pathways provides a clear and viable roadmap. researchgate.netnih.govfrontiersin.org

The goal of metabolic engineering is to reconstruct a biosynthetic pathway in a host organism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae, that does not naturally produce the target compound. asm.org This involves identifying and transferring all the necessary genes from the native producer.

A hypothetical strategy for producing this compound in a model system would involve a modular approach:

Module 1: Precursor Supply. The first step is to engineer the host to produce the required monolignol precursors, primarily coniferyl alcohol. This involves introducing a set of core phenylpropanoid pathway genes, including Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD). mdpi.comasm.org A significant challenge is ensuring a sufficient supply of the initial L-phenylalanine precursor, which often requires further engineering of the host's primary metabolism to avoid it becoming a rate-limiting bottleneck. asm.org

Module 2: Dimerization and Cyclization. This module requires the identification and co-expression of the specific genes from Styrax that perform the key neolignan-forming steps. This includes the specific laccase or peroxidase for oxidation, the dirigent protein for stereocontrolled coupling, and the putative cytochrome P450 enzyme responsible for benzofuran ring formation.

Module 3: Tailoring Reactions. The final steps would involve introducing the genes for any additional modifications. To produce this compound, this would likely involve co-expressing the pathway for its precursor, egonol, followed by the introduction of a specific demethylase enzyme to remove the C7-methoxy group.

Recent advances in the heterologous production of other complex lignans, such as the anticancer drug precursor etoposide (B1684455) aglycone in Nicotiana benthamiana, have shown that yields can be dramatically improved by co-expressing transcription factors that upregulate the entire endogenous phenylpropanoid pathway in the host, thereby boosting precursor availability. nih.govacs.org This strategy could be instrumental in achieving viable production levels of this compound in a plant-based chassis.

| Engineering Strategy | Description | Required Gene Types | Potential Host System(s) |

| Precursor Pathway Construction | Introduce core genes to convert a primary metabolite (e.g., L-phenylalanine) into monolignol precursors. | PAL, C4H, 4CL, CCR, CAD | Saccharomyces cerevisiae, Escherichia coli |

| Neolignan Core Formation | Express the key enzymes for oxidative coupling and cyclization. | Laccase/Peroxidase, Dirigent Protein, Cytochrome P450 Cyclase | S. cerevisiae, Nicotiana benthamiana |

| Final Tailoring Step | Introduce the enzyme for the final demethylation of an egonol-like intermediate. | O-Demethylase | S. cerevisiae, N. benthamiana |

| Precursor Flux Enhancement | Overexpress host transcription factors to boost the supply of endogenous precursors. | Lignin-associated transcription factors (e.g., MYB family) | Nicotiana benthamiana |

Pre Clinical Investigations of Demethoxyegonol S Biological Activities

In Vitro Enzymatic Modulation Studies

Research into the biological effects of demethoxyegonol derivatives has included their ability to modulate the activity of key enzymes in the cholinergic system. An extract from the fruits of Styrax agrestis demonstrated significant in vitro inhibition of acetylcholinesterase (AChE), prompting further investigation into its constituent compounds. nih.govacs.org Bioassay-guided fractionation led to the isolation of several egonol-type benzofurans, including new derivatives of this compound. nih.gov

Inhibition of Acetylcholinesterase (AChE) by this compound Derivatives

A series of egonol-type benzofurans, including newly identified and known compounds, were evaluated for their inhibitory effects on AChE. nih.gov Among the most potent inhibitors were the this compound derivatives, 7-demethoxyegonol-9(Z),12(Z) linoleate (B1235992) and 7-demethoxyegonol oleate (B1233923). nih.govacs.org These compounds displayed significant AChE inhibitory activity, with IC₅₀ values in the low micromolar range, indicating a strong potential for enzyme modulation. nih.govacs.org Specifically, the group of most potent compounds, which included these this compound derivatives, exhibited IC₅₀ values ranging from 1.4 to 3.1 μM. acs.orgacs.org This activity highlights the potential of the this compound scaffold in designing AChE inhibitors. nih.gov

Inhibition of Butyrylcholinesterase (BChE) Activity

The same series of this compound derivatives and related benzofurans isolated from Styrax agrestis were also tested for their ability to inhibit butyrylcholinesterase (BChE), another key enzyme in cholinergic neurotransmission. nih.govacs.orgresearchgate.net While detailed IC₅₀ values for BChE inhibition by each specific this compound derivative are not fully enumerated in the primary studies, the investigation was part of a broader structure-activity relationship analysis to understand the selectivity of these compounds. nih.gov The evaluation against both AChE and BChE is crucial for characterizing the inhibitory profile of potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease, where both enzymes play a role. mdpi.comajol.info

Kinetic Analysis of Enzyme Inhibition Mechanisms

To understand how these compounds interact with the enzyme, kinetic analyses are typically performed. researchgate.net Such studies determine the mode of inhibition, such as competitive, non-competitive, or mixed-type, by analyzing the enzyme's reaction rates at different substrate and inhibitor concentrations. researchgate.nete-nps.or.kr For the benzofuran (B130515) derivatives from Styrax agrestis, molecular docking studies were conducted to investigate the interaction of the compounds with the active site of AChE. nih.govacs.org This computational approach provides insights into the binding mode at an atomic level. e-nps.or.kr A mixed-type inhibition mechanism, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, has been observed for other benzofuran derivatives. researchgate.net Kinetic parameters like the inhibition constant (Ki) quantify the inhibitor's binding affinity. e-nps.or.kr While the specific kinetic constants for this compound derivatives were not detailed, the docking studies serve as a foundational step in elucidating their inhibitory mechanism. nih.gov

Table 1: In Vitro Biological Activities of this compound Derivatives and Related Compounds

| Compound | AChE Inhibition (IC₅₀, µM) | BChE Inhibition | AChE-Induced Aβ Aggregation Inhibition (%) |

|---|---|---|---|

| Egonol-9(Z),12(Z) linoleate | 1.4 | Evaluated | 77.6% |

| 7-demethoxyegonol-9(Z),12(Z) linoleate | Potent (1.4 - 3.1 range) | Evaluated | Not Reported |

| 7-demethoxyegonol oleate | Potent (1.4 - 3.1 range) | Evaluated | Not Reported |

Data sourced from studies on benzofurans from Styrax agrestis. nih.govacs.org

Impact on Protein Aggregation Processes

Beyond enzymatic inhibition, this compound derivatives have been assessed for their ability to interfere with pathological protein aggregation, a key hallmark of many neurodegenerative diseases. nih.gov

Inhibition of AChE-Induced Amyloid-beta (Aβ) Aggregation

The acetylcholinesterase enzyme is known to accelerate the aggregation of the amyloid-beta (Aβ) peptide through its peripheral anionic site (PAS). researchgate.net Therefore, inhibitors that can block this site are valuable as they may slow the formation of amyloid plaques. researchgate.net The benzofuran derivatives from Styrax agrestis were evaluated for their capacity to inhibit this AChE-induced Aβ aggregation. nih.govacs.org One of the most potent compounds in the series, egonol-9(Z),12(Z) linoleate, demonstrated a 77.6% inhibition of Aβ aggregation. nih.govebi.ac.uk This anti-aggregation activity, coupled with direct enzyme inhibition, points to a dual-action mechanism that is highly sought after in the development of disease-modifying therapies for Alzheimer's disease. researchgate.net

Mechanistic Insights into Anti-Aggregation Effects at a Molecular Level

The mechanism behind the anti-aggregation effects of these compounds is believed to stem from their interaction with the AChE enzyme. Molecular docking studies performed on the benzofuran series, including this compound analogues, aimed to elucidate these interactions at the molecular level. nih.govacs.org By binding to the peripheral anionic site (PAS) of AChE, these inhibitors can prevent the enzyme from acting as a pathological chaperone for Aβ aggregation. researchgate.net The general mechanism for anti-aggregation agents often involves direct binding to Aβ monomers or early oligomers, stabilizing them and preventing their assembly into toxic, β-sheet-rich structures. nih.govrsc.org Key interactions can include forming salt bridges with charged amino acid residues like Lys16 and Lys28 or establishing π–π stacking with aromatic residues, thereby disrupting the intermolecular forces necessary for aggregation. rsc.orgmdpi.comfrontiersin.org The molecular modeling of the this compound derivatives provides a theoretical framework for how their structural features contribute to these crucial anti-aggregation activities. nih.gov

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

The potential of this compound as an anticancer agent has been explored through its activity against specific cancer cell lines. Benzofuran natural products, as a class, have been noted for their antiproliferative and cytotoxic properties. rsc.org

Evaluation in Human Leukemic HL-60 Cells

Information regarding the in vitro evaluation of this compound on human leukemic HL-60 cells is not available in the reviewed scientific literature.

Assessment in Gastric Carcinoma (Kato III) Cells

Research has shown that this compound exhibits cytotoxic activity against the human gastric carcinoma cell line, Kato III. icm.edu.plppm.edu.pl In a study by Yoshikawa and colleagues, this compound, isolated from the fungus Laetiporus sulphureus var. miniatus, was evaluated for its in vitro cytotoxicity. researchgate.net The study determined its half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency in inhibiting cell growth.

The research identified this compound as one of several benzofuran compounds from the fungus possessing activity against Kato III cells. researchgate.net The specific IC50 value reported for this compound was 27.5 µg/mL. researchgate.net This finding indicates a potential antiproliferative effect on this specific type of gastric cancer cell.

Table 1: Cytotoxicity of this compound against Kato III Gastric Carcinoma Cells

| Compound | Cell Line | IC50 (µg/mL) | Source |

| This compound | Kato III | 27.5 | researchgate.net |

Effects on Prostate and Breast Cancer Cell Lines

While some benzofuran compounds have been tested for cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, specific data on the effects of this compound on prostate or breast cancer cell lines are not available in the reviewed literature. thieme-connect.com

Cellular Assays for Growth Inhibition and Apoptosis Induction (Pre-clinical)

The cytotoxic activity observed in Kato III cells, indicated by the IC50 value, demonstrates a growth-inhibiting effect. researchgate.net However, detailed pre-clinical cellular assays investigating the specific mechanisms of action, such as the induction of apoptosis by this compound, have not been reported in the available scientific literature. Studies on other compounds in Kato III cells have shown that growth inhibition can be mediated through apoptosis, a form of programmed cell death, but this has not been specifically confirmed for this compound. nih.gov

Pre-clinical Exploration of Other Bioactivities

Antioxidant Activity Assessment in Cellular Models

Benzofuran natural products, the class of compounds to which this compound belongs, have been generally recognized for possessing antioxidant properties. rsc.org However, specific studies assessing the antioxidant activity of pure this compound within cellular models, such as the Cellular Antioxidant Activity (CAA) assay, are not present in the reviewed scientific literature. nih.gov While extracts from organisms known to produce this compound, like the Laetiporus sulphureus fungus, have demonstrated antioxidant effects in chemical assays (e.g., DPPH test), these findings are not specific to this compound or to a cellular context. ppm.edu.pl

Anti-inflammatory Pathway Modulation (e.g., Inhibition of Pro-inflammatory Mediators)

The direct modulation of anti-inflammatory pathways by this compound has not been extensively characterized in pre-clinical studies. Inflammation is a complex biological response involving the production of various pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other molecules like nitric oxide (NO). lsuhsc.edu

Studies on structurally related 2-arylbenzofuran compounds have shown anti-inflammatory potential. For instance, a study on various synthetic and natural 2-arylbenzofuran derivatives demonstrated that certain compounds in this class could significantly inhibit the production of the inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. koreascience.kr Specifically, compounds like ailanthoidol (B1236983) showed potent inhibition of NO production. koreascience.kr However, specific data detailing the inhibitory effects of this compound on key pro-inflammatory cytokines such as TNF-α, IL-6, or IL-1β, or its impact on signaling pathways like nuclear factor-kappa B (NF-κB), are not available in the reviewed literature. Therefore, a data table on its specific inhibitory activity against pro-inflammatory mediators cannot be generated at this time.

Neuroprotective Effects in Pre-clinical Models of Oxidative Stress

The neuroprotective potential of this compound, particularly in pre-clinical models of oxidative stress, remains an area with limited specific research. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key factor in the pathology of neurodegenerative diseases. nih.govmdpi.com Pre-clinical evaluation of neuroprotective compounds often involves in vitro models, such as neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative insults like hydrogen peroxide (H₂O₂) or other neurotoxins, to assess cell viability and protective mechanisms. mdpi.comcsic.esnih.gov

While there is general interest in this compound for its potential neuroprotective applications, specific studies demonstrating its efficacy in protecting neuronal cells from oxidative stress-induced damage are not found in the available literature. ontosight.ai For context, extracts from Styrax agrestis, a known source of this compound derivatives, have shown inhibitory activity against acetylcholinesterase, an enzyme targeted in Alzheimer's disease therapy. nih.gov Furthermore, other classes of natural compounds are known to exert neuroprotection by activating antioxidant pathways like the Nrf2-ARE system. nih.govnih.gov However, direct evidence and detailed findings from pre-clinical models specifically investigating the neuroprotective effects of this compound against oxidative stress are currently lacking. Consequently, a data table summarizing its effects in such models cannot be provided.

Information regarding this compound's biological actions remains largely uncharacterized in publicly accessible scientific literature.

Despite the detailed outline provided for an article on the "Mechanistic Elucidation of this compound's Biological Actions," extensive searches for specific data pertaining to this compound have yielded no results. The current body of scientific literature available through public search indices does not appear to contain studies on this compound's interactions with molecular targets such as acetylcholinesterase (AChE), its effects on enzyme kinetics, or its influence on cellular signaling pathways and gene expression.

Consequently, it is not possible to provide scientifically accurate content for the requested sections and subsections, which include:

Identification and Validation of Molecular Targets: No receptor binding studies or enzyme kinetic analyses for this compound are documented.

Signaling Pathway Modulation and Protein Interactions: There is no available pre-clinical data on its effects on downstream signaling cascades, gene expression, or protein regulation in cell cultures.

Molecular Docking and Dynamics Simulations: No computational studies detailing the ligand-target interactions of this compound have been found.

Without primary or secondary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary to elucidate the biological and chemical properties of this compound.

Table of Compounds Mentioned

Mechanistic Elucidation of Demethoxyegonol S Biological Actions

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational Modeling of Binding Poses and Affinities

In the absence of direct experimental data for Demethoxyegonol, computational docking simulations serve as a powerful tool to predict its binding orientation and affinity towards various biological targets known to interact with benzofuran (B130515) derivatives. Molecular docking studies on analogous benzofuran compounds have revealed key structural features that govern their interactions with protein active sites.

For instance, studies on benzofuran derivatives as potential anticancer agents have often targeted key proteins involved in cell proliferation and survival, such as protein kinases and tubulin. researchgate.netmdpi.com The binding of these compounds is typically characterized by a combination of hydrophobic interactions, hydrogen bonding, and sometimes halogen bonding, depending on the substituents. nih.gov The benzofuran core itself often engages in π-π stacking interactions with aromatic residues in the binding pocket.

To illustrate the potential binding affinities of benzofuran derivatives, the following interactive table presents hypothetical docking scores and binding energies of a series of benzofuran analogs against a generic protein kinase target. This data is representative of typical findings in computational studies of this compound class.

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues (Hypothetical) |

| Benzofuran Core | -6.5 | 850 | Phe, Leu, Val |

| This compound | -8.2 | 150 | Phe, Leu, Asn, Ser |

| 2-Arylbenzofuran | -7.8 | 250 | Phe, Tyr, Leu |

| 5-Nitrobenzofuran | -7.2 | 400 | Phe, Leu, Arg |

| 6-Hydroxybenzofuran | -7.5 | 320 | Phe, Leu, His, Asp |

Note: The data in this table is illustrative and intended to represent typical relative values observed in computational studies of benzofuran derivatives. The binding affinities are hypothetical and serve to demonstrate the potential of this compound based on its structural features.

Conformational Dynamics of this compound in Biological Environments

The conformational flexibility of a ligand is a critical determinant of its biological activity, influencing its ability to adapt to the binding site of a target protein. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems, providing insights into the conformational landscape of a molecule in a biological environment, such as in aqueous solution or within a protein binding pocket. researchgate.net

For this compound, the primary sources of conformational flexibility are the propanol (B110389) side chain and the linkage between the benzofuran core and the methylenedioxyphenyl ring. The three-carbon chain of the propanol group can adopt various conformations, allowing the terminal hydroxyl group to orient itself optimally for hydrogen bonding interactions.

The following table outlines the key rotatable bonds in this compound and their likely impact on its conformational dynamics.

| Rotatable Bond | Description | Potential Impact on Conformation |

| C-C bond in the propanol side chain | Allows for different orientations of the hydroxyl group. | Crucial for forming specific hydrogen bond networks with the target protein. |

| Bond connecting the propanol group to the benzofuran ring | Influences the overall spatial arrangement of the side chain relative to the core. | Affects the accessibility of the hydroxyl group for interactions. |

| Bond between the benzofuran and methylenedioxyphenyl rings | Determines the relative orientation of the two aromatic systems. | Influences the overall shape of the molecule and its fit within a binding pocket. |

The dynamic nature of this compound allows it to explore a range of shapes, increasing the probability of finding a complementary binding pose with a biological target. This conformational adaptability is a key aspect of its potential biological activity.

Comparative Mechanistic Studies with Related Benzofuran Scaffolds

The biological activity of benzofuran derivatives is highly dependent on the nature and position of their substituents. Comparative studies of different benzofuran scaffolds have provided valuable insights into their structure-activity relationships (SAR). nih.govresearchgate.net

For example, the introduction of halogen atoms to the benzofuran ring has been shown to enhance anticancer activity, likely due to the formation of halogen bonds which can increase binding affinity. nih.gov Similarly, the presence of hydrogen bond donors and acceptors is often crucial for potent biological effects. mdpi.com

This compound possesses a hydroxyl group on its propanol side chain, which can act as both a hydrogen bond donor and acceptor. This feature is common in many biologically active benzofuran derivatives and is likely a key contributor to its mechanism of action. The methylenedioxyphenyl group is another important structural motif found in various natural products with diverse biological activities.

To contextualize the potential mechanism of this compound, the table below compares its structural features with those of other bioactive benzofuran derivatives and their observed biological effects.

| Compound/Scaffold | Key Structural Features | Observed/Predicted Biological Action | Mechanistic Implication |

| This compound | Propanol side chain with terminal -OH, Methylenedioxyphenyl group | Predicted anticancer, antimicrobial | Hydrogen bonding from the hydroxyl group is likely crucial for target binding. |

| Halogenated Benzofurans | Presence of F, Cl, or Br substituents | Enhanced anticancer activity nih.gov | Halogen bonding increases binding affinity to target proteins. |

| Benzofuran-Chalcone Hybrids | Chalcone moiety attached to the benzofuran core | Potent cytotoxic agents mdpi.com | The extended π-system may enhance intercalation with DNA or binding to other targets. |

| Benzofuran-Amiloride Derivatives | Amiloride group attached to the benzofuran | Inhibition of urokinase-type plasminogen activator (uPA) nih.gov | The specific substituent targets a key enzyme in cancer metastasis. |

The analysis of these related scaffolds suggests that the biological actions of this compound are likely mediated by specific interactions between its functional groups and a biological target. The propanol side chain, in particular, appears to be a critical determinant of its activity, highlighting the importance of hydrogen bonding in the molecular recognition process. Further experimental and computational studies are necessary to fully elucidate the specific targets and detailed mechanistic pathways of this compound.

Structure Activity Relationship Sar Studies of Demethoxyegonol Derivatives

Systematic Structural Modifications and Their Influence on Biological Activity

Systematic modification of the demethoxyegonol scaffold allows researchers to probe the interactions between the molecule and its biological targets. By altering specific parts of the molecule, such as side chains and substituent groups, and observing the corresponding changes in biological activity, a comprehensive SAR profile can be established.

The propanol (B110389) side chain of this compound is a key site for structural modification, particularly through esterification to append alkyl chains of varying lengths and degrees of saturation. Research has shown that these modifications can significantly influence the compound's ability to inhibit enzymes like acetylcholinesterase (AChE), an important target in neurodegenerative disease research. nih.gov

Bioassay-guided fractionation of extracts from Styrax agrestis has led to the isolation of several this compound derivatives, including esters with long-chain fatty acids. nih.gov Notably, 7-demethoxyegonol-9(Z),12(Z) linoleate (B1235992) and 7-demethoxyegonol oleate (B1233923) have been identified as potent inhibitors of AChE. nih.gov The linoleate derivative possesses a C18 polyunsaturated alkyl chain, while the oleate has a C18 monounsaturated chain. Their significant inhibitory activity highlights the importance of a long, lipophilic alkyl chain for interaction with the enzyme's active site. nih.gov

While studies on this compound provide direct evidence, the principle that alkyl chain length modulates enzyme inhibition is well-established across various compound classes. For instance, in studies of N-alkyl quaternary quinuclidines as cholinesterase inhibitors, potency was greatly influenced by the length of the alkyl chain, with a 14-carbon chain (C14) being identified as optimal for interaction with the cholinesterase active site. mdpi.com Similarly, for certain enzyme-activated nitrosoamide inhibitors of trypsin, the length of the alkyl group was a determining factor in their mode of inhibition. nih.gov These examples support the findings that the nature of the alkyl ester group on the this compound scaffold is a critical determinant of its enzyme inhibitory potential.

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives

| Compound | Nature of Side Chain | AChE IC50 (µM) |

|---|---|---|

| 7-demethoxyegonol-9(Z),12(Z) linoleate | C18 Polyunsaturated Ester | 1.4-3.1 nih.gov |

| 7-demethoxyegonol oleate | C18 Monounsaturated Ester | 1.4-3.1 nih.gov |

Data derived from studies on extracts of Styrax agrestis. nih.gov

This compound is characterized by a benzodioxole group, commonly known as a methylenedioxy group, attached to its benzofuran (B130515) core. nih.gov This moiety is a common feature in many biologically active natural products and is often crucial for their pharmacological effects. researchgate.netwikipedia.org SAR studies on other natural products have demonstrated that the methylenedioxy group is fundamental for activities such as cytotoxicity. researchgate.net It is believed that this group can be metabolized by cytochrome P450 (CYP) enzymes to form intermediates that are responsible for the observed biological activity. researchgate.net

In schisandrins, for example, the methylenedioxy group on the dibenzocyclooctadiene skeleton is an important structural feature for stimulating hepatic mitochondrial glutathione, a key antioxidant. nih.gov Furthermore, molecular modeling of certain inhibitors has shown that the oxygen atoms of the methylenedioxy group can participate in hydrogen bonding with amino acid residues in an enzyme's active site, highlighting its role in molecular recognition and binding. nih.gov

The name "this compound" itself signifies another important structural aspect: the absence of a methoxy (B1213986) group at the 7-position when compared to its parent compound, egonol (B1663352). ontosight.ai This structural difference can significantly alter the electronic properties, solubility, and metabolic stability of the molecule, thereby influencing its interaction with biological targets. ontosight.ai The specific substitution pattern on the benzofuran ring system is therefore a key area of investigation in the SAR of this compound derivatives.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds. uou.ac.inslideshare.net Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, interacting differently with different stereoisomers of a drug molecule. nih.gov One isomer (the eutomer) may fit perfectly into a binding site and elicit a strong biological response, while its mirror image (the distomer) may have lower activity or even produce undesirable effects. uou.ac.in

This compound possesses a chiral center, and its derivatives can have multiple stereocenters, meaning they can exist as different enantiomers or diastereomers. Although specific studies comparing the biological activities of individual stereoisomers of this compound are not extensively detailed in the available literature, the principles of stereochemistry are universally applicable. For instance, studies on the natural product cerulenin (B1668410) show that its specific [2R,3S] stereochemistry is critical for its inhibitory activity. nih.gov Similarly, research on nature-inspired 3-Br-acivicin isomers revealed that only the (5S, αS) isomers had significant antiplasmodial activity, suggesting that uptake and target interaction are stereoselective processes. nih.gov

Based on these established principles, it can be inferred that the specific stereochemistry of this compound derivatives would be a critical factor for their biological activity. The spatial orientation of the substituent groups on the benzofuran core and the side chain would dictate the precise fit and interaction with a biological target, ultimately determining the potency and nature of the pharmacological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. protoqsar.comtoxminds.com These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for rationally designing more potent analogs.

The development of a QSAR model for this compound analogs would follow a well-defined process. protoqsar.com The first step involves compiling a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition). Next, the two- or three-dimensional structure of each molecule is used to calculate a set of numerical parameters known as molecular descriptors. These descriptors quantify various physicochemical properties, such as electronic (e.g., charge distribution), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics.

Once the descriptors are calculated, statistical methods and machine learning algorithms are employed to generate a mathematical equation or model that best correlates the descriptors with the observed biological activity. protoqsar.comnih.gov This model is then rigorously validated using internal and external test sets of compounds to ensure its predictive power and robustness. toxminds.com A validated QSAR model can subsequently be used to predict the activity of new, untested this compound analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. While specific QSAR models for this compound are not widely published, the methodology has been successfully applied to numerous other classes of compounds, including inhibitors of HMG-CoA reductase and various toxicological endpoints. nih.govbiorxiv.org

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov Identifying the key pharmacophoric features of this compound is essential for designing new derivatives with improved activity. These features are typically derived from the structure of active compounds and their interactions with their target, often elucidated through molecular docking studies. dovepress.comdovepress.com

For this compound and its active derivatives, the key pharmacophoric features can be inferred from its structure and known biological activities, such as AChE inhibition. nih.gov The essential features would likely include:

Aromatic/Hydrophobic Regions: The benzofuran and benzodioxole ring systems provide significant hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions within a target's binding pocket. mdpi.com

Hydrogen Bond Acceptors: The oxygen atoms within the furan (B31954) ring and the methylenedioxy group can act as hydrogen bond acceptors, forming crucial interactions with donor groups on the target protein. nih.govmdpi.com

Hydrogen Bond Donor: The hydroxyl group of the propanol side chain is a key hydrogen bond donor. mdpi.com

Specific 3D Arrangement: The relative spatial orientation of these features is critical. The distance and angles between the hydrophobic centers, hydrogen bond donors, and acceptors constitute the pharmacophore model.

Molecular docking studies of related egonol-type benzofurans with AChE have been performed to understand these interactions at an atomic level. nih.gov Such studies help to refine the pharmacophore model, providing a detailed 3D map of the essential interactions required for potent inhibition. This knowledge allows for the rational design of new analogs where the core scaffold is decorated with functional groups that optimally match the identified pharmacophoric features.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrophobic Center | Benzofuran Ring System | Hydrophobic pocket binding, π-π stacking |

| Hydrophobic Center | Benzodioxole (Methylenedioxy) Ring | Hydrophobic pocket binding |

| Hydrogen Bond Acceptor | Furan Oxygen | H-bond with protein backbone/residues |

| Hydrogen Bond Acceptor | Methylenedioxy Oxygens | H-bond with protein residues nih.gov |

Computational Approaches in SAR Analysis

Computational methods are integral to modern medicinal chemistry for analyzing structure-activity relationships (SAR). physchemres.org These techniques allow for the systematic exploration of how a molecule's chemical structure relates to its biological activity, thereby guiding the design of more potent and selective compounds. physchemres.org For complex molecules like this compound and its derivatives, computational approaches can model and predict activity, saving significant time and resources compared to traditional synthesis and screening methods.

Drug design strategies are broadly categorized into ligand-based and structure-based approaches, both of which can be applied to the study of this compound derivatives. researchgate.net

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. researchgate.net It relies on analyzing a set of molecules known to be active against the target. researchgate.net The underlying principle is that molecules with similar structures are likely to exhibit similar biological activities. researchgate.net For this compound derivatives, an LBDD approach would involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. A study on benzofuran-1,2,3-triazole hybrids used this method to build a pharmacophore model with features like hydrogen bond acceptors and an aromatic ring to screen for potential inhibitors. nih.gov A similar model could be generated from active this compound analogs.

Quantitative Structure-Activity Relationships (QSAR): Developing mathematical models that correlate physicochemical properties of the molecules with their biological activity. researchgate.net This can predict the activity of novel, unsynthesized compounds.

Structure-Based Drug Design (SBDD): This method is employed when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR. researchgate.net It involves studying the interactions between the ligand and the target's binding site to design compounds with improved affinity and selectivity.

Molecular Docking: A key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. physchemres.org This was performed in a study on this compound derivatives isolated from Styrax agrestis, where compounds were docked into the active site of acetylcholinesterase (AChE) to understand their inhibitory mechanism. nih.gov The analysis of these interactions provides crucial insights for designing derivatives that fit more snugly or form stronger bonds with the target.

These two approaches can be used in a complementary fashion to enhance drug discovery projects. researchgate.net

A powerful technique within 3D-QSAR is the analysis of molecular fields, which describe the steric and electronic properties of a molecule in the 3D space around it. frontiersin.org Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate these fields with the biological activities of a series of compounds. researchgate.netbohrium.com

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric (shape-related) and electrostatic (charge-related) fields for a set of aligned molecules. physchemres.orgresearchgate.net It then uses statistical methods, like Partial Least Squares (PLS), to generate a 3D map that shows where modifications to the steric and electrostatic properties would likely lead to an increase or decrease in biological activity. physchemres.orgresearchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. physchemres.orgfrontiersin.org This provides a more comprehensive picture of the molecular properties driving biological activity.

For a series of this compound derivatives, a CoMSIA study could reveal specific regions where, for example, adding a bulky, hydrophobic group or a hydrogen bond acceptor would enhance binding to a target receptor. The results are visualized as 3D contour maps, where different colored regions indicate favorable or unfavorable areas for a given property. While specific CoMFA or CoMSIA studies on this compound were not found, numerous studies on its core benzofuran structure have successfully used these methods to elucidate SAR for anticancer activity, providing a blueprint for how such an analysis could be applied. researchgate.netbohrium.comresearchgate.net

SAR Applications in Guiding Further Derivative Synthesis for Optimized Activity

The primary goal of SAR studies is to provide actionable intelligence for the synthesis of new and improved compounds. researchgate.netmdpi.com By understanding which parts of a molecule are essential for its activity (the pharmacophore) and which parts can be modified to enhance potency or selectivity, medicinal chemists can design and synthesize next-generation derivatives more rationally. bham.ac.ukmdpi.com

The study on benzofurans from Styrax agrestis provides a direct example. nih.gov After isolating and identifying the potent AChE inhibitory activity of this compound linoleate and oleate, researchers prepared additional derivatives to better understand the structure-activity relationships within this series. nih.gov

Insights from computational SAR studies on the broader class of benzofuran derivatives offer further guidance:

Targeted Modifications: SAR studies on other benzofurans have shown that introducing specific substituents at certain positions can dramatically increase anticancer activity. For instance, the addition of halogen atoms or the presence of a 6-methoxy group has been found to be beneficial in certain contexts. nih.govrsc.orgppm.edu.pl

Synergistic Effects: A SAR-guided design of tubulin polymerization inhibitors based on a benzofuran core found that the synergistic effect of introducing a conformational bias and an additional hydrogen bond donor substantially improved potency. mdpi.com

Optimization of Existing Leads: In one study, a series of benzofuran-pyran hybrids were synthesized and tested for anti-osteoporotic activity. sci-hub.se The initial SAR analysis revealed that smaller side chains were preferred over bulkier ones, and this information can be used to guide the synthesis of future derivatives. sci-hub.se

By integrating experimental screening data with computational models, researchers can create a feedback loop where SAR analysis guides the synthesis of a focused set of new derivatives, which are then tested, and the results are used to refine the computational models further. This iterative process accelerates the optimization of lead compounds like this compound for a desired therapeutic effect.

Data Tables

The following tables present research findings relevant to the biological activity of this compound derivatives and the broader class of benzofurans.

| Compound Name | Source Organism | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| 7-demethoxyegonol-9(Z),12(Z) linoleate | Styrax agrestis | Acetylcholinesterase (AChE) | 2.7 | nih.gov |

| 7-demethoxyegonol oleate | Styrax agrestis | Acetylcholinesterase (AChE) | 3.1 | nih.gov |

| Egonol-9(Z),12(Z) linoleate | Styrax agrestis | Acetylcholinesterase (AChE) | 1.4 | nih.gov |

| Compound ID | Modification on Phenyl Ring | IC50 (µM) | Reference |

|---|---|---|---|

| 5a | 4-fluoro | >50 | mdpi.com |

| 5b | 4-chloro | 30.3 ± 0.62 | mdpi.com |

| 5c | 4-bromo | 26.5 ± 0.98 | mdpi.com |

| 5d | 3-methoxy | 6.3 ± 0.7 | mdpi.com |

| 5e | 4-ethoxy | 17.9 ± 0.46 | mdpi.com |

| Crizotinib (Reference) | - | 8.54 ± 0.84 | mdpi.com |

| Cisplatin (Reference) | - | 3.88 ± 0.76 | mdpi.com |

Analytical Research Methodologies for Demethoxyegonol Characterization in Academic Settings

Development and Validation of Advanced Analytical Methods

The accurate study of Demethoxyegonol relies on the development and validation of robust analytical methods. Hyphenated techniques, which combine the separation power of chromatography with the detailed spectral information from spectroscopy, are particularly prominent. saspublishers.com These integrated approaches provide a comprehensive analysis, enabling researchers to isolate, identify, and quantify this compound with high degrees of sensitivity and specificity. news-medical.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of extracts containing this compound. It is a cornerstone technique for determining the purity of a sample and for quantifying the amount of the compound present. researchgate.net In the context of natural product research, HPLC methods are developed to separate this compound from a complex matrix of other related compounds, such as Egonol (B1663352) and Homoegonol, which often co-occur in species of the Styrax genus. researchgate.netscielo.br

The development of an HPLC method involves optimizing several parameters, including the choice of a stationary phase (the column), the mobile phase composition (the solvent system), and the detector settings. A common approach involves using a reverse-phase column (like a C18 column) with a gradient elution system, where the solvent composition is changed over time to effectively separate compounds with different polarities. srce.hrmetabolomexchange.org Detection is often performed using a Photodiode Array (PDA) detector, which can acquire UV-Vis spectra across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. acs.org For instance, an HPLC-PDA method developed for the analysis of Brazilian Styrax species proved effective in identifying key benzofurans, suggesting such compounds could serve as phytochemical markers for quality control. researchgate.net Preparative HPLC takes this a step further, using larger columns to physically isolate pure this compound from an extract for use in further research. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis of mass spectrometry. wikipedia.org This combination is highly sensitive and provides molecular weight information that is critical for confirming the identity of a compound. news-medical.netwikipedia.org For this compound, LC-MS is used for the initial identification in complex mixtures and for detecting the compound at very low concentrations (trace analysis). measurlabs.com

In a typical LC-MS analysis, after the components of an extract are separated by the LC system, they are introduced into the mass spectrometer. wikipedia.org An ionization source, such as Electrospray Ionization (ESI), converts the neutral molecules into ions. wikipedia.org The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each component. The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight (296.32 g/mol ), providing strong evidence for its presence. thegoodscentscompany.com

For even greater certainty and for analyzing complex samples, tandem mass spectrometry (LC-MS/MS) is employed. measurlabs.comchildrensmercy.org In this technique, specific ions are selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural "fingerprint" that is unique to the compound, allowing for highly specific and sensitive quantification, which is crucial in fields like pharmacokinetics and proteomics. news-medical.netwikipedia.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of organic molecules like this compound. news-medical.netmdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule. While full NMR data for this compound itself is less commonly published, extensive data exists for its close derivatives, which confirms the utility of NMR for identifying this class of compounds. koreascience.krksu.edu.sa

Researchers use a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to piece together the molecular structure.

¹H NMR (Proton NMR): Identifies the different types of protons in the molecule and their connectivity.

¹³C NMR (Carbon NMR): Identifies the different types of carbon atoms.

2D NMR (e.g., COSY, HMQC, HMBC): Reveals correlations between protons and carbons, allowing for the unambiguous assignment of all atoms in the structure. koreascience.kr

For example, the structure of 7-demethoxyegonol-2-methylbutanoate, a derivative of this compound, was confirmed through comprehensive spectroscopic analysis, including 1D and 2D NMR. ksu.edu.sa The detailed ¹³C NMR data for this compound was reported for the first time in a 2008 study, showcasing the ongoing refinement of analytical data for this family of benzofurans. koreascience.kr

Table 1: Representative ¹³C NMR Spectroscopic Data for a this compound Derivative (7-demethoxyegonol-2-methylbutanoate in CDCl₃) koreascience.kr

| Carbon Position | Chemical Shift (δc) in ppm | Carbon Type |

|---|---|---|

| 2 | 156.0 | Quaternary (s) |

| 3 | 100.0 | CH (d) |

| 3a | 63.4 | CH (d) |

| 4 | 148.0 | Quaternary (s) |

| 5 | 135.9 | Quaternary (s) |

| 6 | 124.5 | CH (d) |

| 7 | 110.7 | CH (d) |

| 7a | 116.6 | Quaternary (s) |

| 1' | 124.8 | Quaternary (s) |

| 2' | 105.4 | CH (d) |

| 3' | 148.1 | Quaternary (s) |

| 4' | 148.1 | Quaternary (s) |

| 5' | 108.6 | CH (d) |

| 6' | 119.1 | CH (d) |

| -O-CH₂-O- | 101.3 | CH₂ (t) |

Infrared (IR) spectroscopy is a rapid and straightforward analytical technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus frequency, with absorption peaks corresponding to specific types of bonds and functional groups. ksu.edu.sa

For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features. Analysis of related compounds reveals characteristic absorption bands. ksu.edu.sa For instance, the IR spectrum of a this compound derivative showed bands indicating the presence of an unsaturated ring, a substituted furan (B31954) ring, and a cyclic ether, all of which are core components of the this compound structure. ksu.edu.sa

Table 2: Representative IR Absorption Bands for a this compound-Related Compound ksu.edu.sa

| Wavenumber (cm⁻¹) | Functional Group Indicated |

|---|---|

| 2935 | Aliphatic C-H Stretch |

| 1736 | Ester C=O Stretch |

| 1603 | Unsaturated Ring (C=C Stretch) |

| 1481 | Substituted Furan Ring |

| 1232 | Cyclic Ether (C-O Stretch) |

| 941 | Methylenedioxy Group |

Chromatographic Fingerprinting of Natural Extracts Containing this compound

The chemical composition of natural extracts can be highly variable. Chromatographic fingerprinting is a quality control strategy, endorsed by bodies like the World Health Organization, designed to manage this complexity. tsijournals.comucl.ac.be A fingerprint is a characteristic chromatographic profile of an extract (e.g., from HPLC or TLC) that represents its chemical makeup. tsijournals.com This approach is used to authenticate the source of the extract, evaluate its quality, and ensure batch-to-batch consistency. ucl.ac.bemdpi.com

For an extract from a plant known to contain this compound, such as Styrax or Laetiporus sulphureus, a fingerprint would be developed using a standardized extraction and chromatographic method. researchgate.netsrce.hrresearchgate.net The resulting chromatogram, with its unique pattern of peaks including the one for this compound, serves as the reference fingerprint. mfd.org.mk

Chemometric methods, which use multivariate statistics, are then applied to analyze and compare these complex fingerprints. mdpi.comrsu.lv Techniques like Principal Component Analysis (PCA) can help to distinguish between extracts from different species or those grown under different conditions, ensuring the correct plant material is used. mdpi.com This methodology provides a holistic quality assessment that goes beyond the quantification of a single marker compound. tsijournals.com

Quality Control and Purity Assessment of Research-Grade this compound Samples

Once this compound has been isolated and purified for research purposes, stringent quality control (QC) is necessary to validate its suitability for experimental use. shriramlab.orgwho.int The goal of QC is to confirm the identity of the compound and assess its purity, ensuring that contaminants or degradation products are absent or below acceptable limits. shriramlab.orgadhhealth.com

The analytical methods described previously are central to this process:

Identity Verification: The identity of the purified sample is confirmed by comparing its analytical data to a reference standard or established literature values. This involves using NMR for definitive structural confirmation, LC-MS for accurate mass verification, and IR for functional group analysis. domainex.co.uk

Purity Assessment: HPLC is the primary method for determining the purity of a research-grade sample. researchgate.netdomainex.co.uk A chromatogram of a high-purity sample should show a single major peak corresponding to this compound, with any impurity peaks being minimal. The purity is often expressed as a percentage, calculated from the relative peak areas in the chromatogram.

This multi-faceted approach to quality control ensures that researchers are working with a well-characterized compound, which is essential for obtaining reliable and reproducible scientific results. shriramlab.org

Methodology for Stability Studies of this compound in Research Formulations

The stability of a chemical compound within a research formulation is a critical parameter that dictates its shelf-life, ensures the reliability of experimental data, and provides insights into its degradation profile. nih.gov For this compound, a naturally occurring benzofuran (B130515) nih.gov, establishing a robust stability-indicating methodology is essential during the early phases of research and development. This involves subjecting the formulation to a series of stress conditions to understand its degradation pathways and developing analytical methods capable of separating and quantifying the parent compound from any potential degradants. nih.govconicet.gov.ar

The primary objective of a stability study for a this compound research formulation is to evaluate how its quality varies over time under the influence of environmental factors like temperature, humidity, and light. nih.gov These studies are fundamental for selecting stable formulations, appropriate storage conditions, and suitable container closure systems. nih.gov The methodology encompasses forced degradation studies, the development and validation of a stability-indicating analytical method, and long-term stability testing. nih.govijcrt.org

Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. nih.gov It involves intentionally degrading the this compound formulation under conditions more severe than accelerated stability testing. nih.gov The goal is to generate potential degradation products and demonstrate the analytical method's specificity in separating them from the intact this compound molecule. ijcrt.orgmournetrainingservices.com Key stress conditions applied include hydrolysis, oxidation, photolysis, and thermal stress. veeprho.com

Hydrolytic Degradation: To assess susceptibility to hydrolysis, solutions of the this compound formulation are exposed to acidic and alkaline environments. Given this compound's structure, which includes a benzodioxole and a benzofuran ring, it is crucial to evaluate its stability across a wide pH range.

Acidic Hydrolysis: A typical procedure involves treating the formulation with 0.1 M Hydrochloric Acid (HCl) at a controlled temperature, for instance, 60°C, for a period of 48 hours.

Alkaline Hydrolysis: Similarly, the formulation is exposed to 0.1 M Sodium Hydroxide (NaOH) at 60°C for a shorter duration, such as 8 hours, as base-catalyzed degradation is often more rapid.

Neutral Hydrolysis: The formulation is also subjected to hydrolysis in purified water at the same temperature to serve as a control.

Samples are withdrawn at predetermined time points and neutralized before analysis to prevent further degradation.

Oxidative Degradation: Oxidative stress testing is critical for compounds that may be sensitive to atmospheric oxygen or peroxide-forming excipients. researchgate.net The primary alcohol functional group in this compound could be susceptible to oxidation.

A common approach is to treat the formulation with a solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%, at room temperature. researchgate.net Samples are analyzed after a set period, for example, 24 hours.

Photolytic Degradation: Photostability testing exposes the formulation to light to determine if the compound is light-sensitive. veeprho.com The benzofuran and benzodioxole rings in this compound contain chromophores that may absorb UV or visible light, leading to degradation.

Thermal Degradation: To evaluate the effect of temperature, the solid-state this compound formulation is exposed to dry heat. researchgate.net This test helps to identify thermally labile functional groups.

The sample is placed in a thermostatically controlled oven at a high temperature, for example, 80°C, for 72 hours. turkjps.org

The following interactive table summarizes the typical conditions for forced degradation studies of a this compound research formulation.

| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Site |

| Acidic Hydrolysis | 0.1 M HCl | 60°C | 48 hours | Benzodioxole ring opening |

| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | Phenolic group reactions (if formed) |

| Oxidative Degradation | 3% H₂O₂ | Room Temp | 24 hours | Primary alcohol, Benzofuran ring |

| Photolytic Degradation | ICH Q1B Light Source | 25°C | As per ICH | Benzofuran/Benzodioxole chromophores |

| Thermal Degradation | Dry Heat | 80°C | 72 hours | General decomposition |

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately measure the active ingredient's concentration without interference from degradation products, process impurities, or excipients. youtube.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolving power and sensitivity. mournetrainingservices.comresearchgate.net

A reverse-phase HPLC (RP-HPLC) method would be developed for this compound. The initial development would involve screening various columns and mobile phase compositions to achieve optimal separation between this compound and the degradation products generated during stress testing.

Chromatographic Conditions: A C18 column is often the first choice for separating moderately polar compounds like this compound. turkjps.org A gradient elution using a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to resolve all compounds effectively. chemmethod.com

Detection: A Photodiode Array (PDA) or UV detector would be used for detection. chemmethod.com The detection wavelength would be set at the maximum absorbance of this compound to ensure high sensitivity. A PDA detector is particularly useful as it can also provide information about the spectral purity of the peaks, helping to confirm that the this compound peak is not co-eluting with any degradants.

Once the separation is optimized, the method is validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Characterization of Degradation Products

Identifying the structure of significant degradation products is crucial for understanding the degradation pathways. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. lcms.cz The HPLC method developed can be coupled to a mass spectrometer. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns (MS/MS), the structures of the degradants can be elucidated. lcms.czscirp.org For example, an increase in mass might suggest oxidation (e.g., addition of an oxygen atom), while a decrease could indicate the loss of a functional group.

Long-Term and Accelerated Stability Testing

After establishing a validated stability-indicating method, the this compound formulation is subjected to long-term and accelerated stability studies under defined storage conditions based on ICH Q1A(R2) guidelines. veeprho.compaho.org

Accelerated Stability: These studies are designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions. nih.gov For a formulation intended for storage at room temperature, accelerated conditions are typically 40°C ± 2°C / 75% RH ± 5% RH. veeprho.com

Long-Term Stability: These studies are conducted under the recommended storage conditions to establish the shelf-life. paho.org For a product to be stored at room temperature, this would be 25°C ± 2°C / 60% RH ± 5% RH. veeprho.com

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed using the validated stability-indicating HPLC method. The parameters tested typically include the assay of this compound, quantification of degradation products, and physical characteristics of the formulation.

The hypothetical results from a 6-month accelerated stability study for a this compound formulation might be presented as follows:

| Time Point (Months) | Storage Condition | Assay of this compound (%) | Total Degradation Products (%) |

| 0 | - | 100.2 | < 0.1 |

| 3 | 40°C / 75% RH | 98.5 | 1.5 |

| 6 | 40°C / 75% RH | 96.8 | 3.1 |

This comprehensive methodology ensures that a stable research formulation of this compound is developed and that its quality can be reliably monitored throughout its intended use in academic and research settings.

Future Research Directions and Pre Clinical Translational Perspectives for Demethoxyegonol

Exploration of Novel Biological Targets and Pathways in Pre-clinical Disease Models

Initial investigations have suggested that Demethoxyegonol and related compounds may possess antioxidant, anti-inflammatory, neuroprotective, and cytostatic properties. ontosight.airsc.org Future research should aim to definitively identify and validate the specific molecular targets and signaling pathways modulated by this compound.

Pre-clinical studies have demonstrated that derivatives of egonol (B1663352), the parent compound of this compound, exhibit inhibitory effects on acetylcholinesterase (AChE), suggesting a potential therapeutic avenue for neurodegenerative diseases like Alzheimer's. researchgate.net Furthermore, cytostatic activity against human leukemic HL-60 cells has been reported for this compound, indicating a potential role in oncology research. rsc.org

To build upon these preliminary findings, a systematic exploration of its mechanism of action is crucial. This would involve utilizing a panel of preclinical disease models. For instance, its potential anti-inflammatory effects could be investigated in rodent models of arthritis or inflammatory bowel disease. Its neuroprotective potential could be further explored in models of Parkinson's disease or cerebral ischemia. nih.gov Given the observed in vitro anticancer activity of other benzofurans, xenograft models using human cancer cell lines would be appropriate to assess the in vivo efficacy of this compound. nih.gov

A proposed research workflow for exploring novel biological targets is outlined below:

| Research Phase | Methodology | Objective |

| Target Identification | Affinity chromatography, yeast two-hybrid screening, computational target prediction. | To identify the primary binding proteins of this compound. |

| Pathway Analysis | Gene expression profiling, proteomics, phosphoproteomics in treated cells. | To elucidate the signaling pathways modulated by this compound. |

| Model Validation | Use of knockout/knockdown cell lines or animal models for the identified targets. | To confirm the role of the identified targets in the observed biological effects. |

| Disease Model Testing | In vivo efficacy studies in relevant animal models of cancer, neurodegeneration, or inflammatory diseases. | To establish a translational link between molecular activity and therapeutic potential. |

Integration of this compound Research with High-Throughput Screening and Omics Technologies

To accelerate the discovery of novel applications for this compound and its derivatives, the integration of modern drug discovery technologies is essential. High-throughput screening (HTS) and various "omics" technologies can provide a comprehensive understanding of the compound's biological interactions. nih.govomicstutorials.com

HTS allows for the rapid testing of large compound libraries against specific biological targets. nih.govacs.org While research on this compound itself is nascent, HTS campaigns have been successfully employed for other benzofuran (B130515) compounds, leading to the discovery of inhibitors for targets like the Hepatitis C virus. nih.govresearchgate.net A similar approach could be used to screen this compound against a wide array of kinases, proteases, or other enzyme families to uncover novel activities.

Omics technologies offer a systems-level view of cellular responses to a compound. nih.gov The application of these technologies to this compound research would be highly informative:

Genomics: To identify genetic markers that may predict sensitivity or resistance to this compound in cancer cells. omicstutorials.com

Transcriptomics: To analyze changes in gene expression profiles in response to this compound treatment, revealing affected pathways. nih.gov

Proteomics: To identify changes in protein expression and post-translational modifications, offering insights into the mechanism of action. nih.gov

Metabolomics: To study the effects of this compound on cellular metabolism, which is particularly relevant for cancer and metabolic diseases. nih.gov

The integration of these multi-omics datasets can help construct a detailed picture of this compound's bioactivity and guide the development of more potent and selective derivatives. uic.edu

Advanced Pre-clinical in vivo Models for Efficacy and Mechanistic Studies

The translation of in vitro findings into in vivo efficacy requires the use of robust and relevant animal models. For a compound like this compound with potential applications in oncology and other areas, a tiered approach to in vivo testing is warranted.

Based on studies of similar benzofuran compounds, appropriate in vivo models could include:

Xenograft Models: Human cancer cell lines (e.g., lung, breast, leukemia) implanted into immunocompromised mice to assess anti-tumor efficacy. nih.govmdpi.com